

Unveiling 25G-NBOMe: A Comprehensive Technical Guide to its Chemical Characterization

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Compound of Interest

Compound Name: 25g-Nbome

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Introduction

25G-NBOMe, or 2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, is a potent synthetic hallucinogen derived from the 2C-G phenethylamine.[1][2] As a powerful agonist of the human 5-HT_{2A} serotonin receptor, its unique chemical structure and pharmacological activity warrant detailed analytical characterization for forensic, clinical, and research applications.[1][2][3] This in-depth technical guide provides a comprehensive overview of the methodologies and data essential for the unambiguous identification and quantification of **25G-NBOMe**.

Chemical and Physical Properties

25G-NBOMe is characterized by a phenethylamine core with two methoxy groups and two methyl groups on the phenyl ring, and an N-(2-methoxybenzyl) substituent on the amine.[1][4] This N-benzyl moiety is known to significantly enhance its affinity and activity at the 5-HT_{2A} receptor.[3] The hydrochloride salt is a common form for this compound.[3][5]

Property	Value	Reference
Chemical Formula	C20H27NO3	[2][4]
Molar Mass	329.440 g·mol ⁻¹	[2]
IUPAC Name	2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine	[2]
CAS Number	1354632-65-7	[2]
Synonyms	NBOMe-2C-G, 2C-G-NBOMe HCl	[2][5]

Analytical Characterization

A multi-faceted approach employing various analytical techniques is crucial for the definitive characterization of **25G-NBOMe**. The most commonly utilized methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and Fourier-transform infrared spectroscopy (FTIR).[\[6\]\[7\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of **25G-NBOMe**. The electron ionization (EI) mass spectra of NBOMe compounds, including **25G-NBOMe**, often exhibit similar fragmentation patterns, characterized by dominant ions at m/z 150, 121, and 91.[\[1\]\[8\]](#)

Table 1: GC-MS Data for **25G-NBOMe**

Parameter	Value	Reference
GC Retention Time (RT)	9.93 min (locked to tetracosane at 9.258 min)	[4]
Base Peak (BP)	121 m/z	[4]
Other Major Ions	150 m/z, 91 m/z	[4]

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol.
- Injection: Inject 1 μL of the sample solution into the GC system with a split ratio (e.g., 1:5).[4]
- Injector Temperature: Set the injector temperature to 280°C.[4]
- Chromatographic Separation: Utilize a suitable capillary column (e.g., Agilent). The specific column and temperature program should be optimized for the separation of phenethylamines.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
 - MSD Source Temperature: 280°C.[4]
 - Quadrupole Temperature: 180°C.[4]
 - Scan Range: m/z 50-550 amu.[4]
 - GC-MS Transfer Line Temperature: 235°C.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of **25G-NBOMe**, particularly in biological matrices.[7][9][10] This technique is invaluable for forensic toxicology and clinical analysis.

Table 2: LC-MS/MS Parameters for **25G-NBOMe**

Parameter	Value	Reference
Linearity Range	1 to 100 ng/mL in human urine	[9][10]
Bias	86–116%	[9][10]
Coefficient of Variation	<14%	[9][10]

Experimental Protocol: LC-MS/MS Analysis of **25G-NBOMe** in Urine

- Sample Preparation (Solid-Phase Extraction):
 - To 0.5 mL of urine, add 25 µL of an internal standard (e.g., 25I-NBOMe-d3 at 200 ng/mL). [9]
 - Add 0.5 mL of methanol and vortex for 30 seconds.[9]
 - Transfer 300 µL of the mixture to a solid-phase extraction column (e.g., Clean Screen FASTM).[9]
 - Rapidly aspirate the sample through the column using positive pressure (e.g., 80 psi nitrogen) into an autosampler vial.[9]
- Chromatography:
 - Column: A suitable C8 or C18 column.
 - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **25G-NBOMe** and the internal standard.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the functional groups present in the **25G-NBOMe** molecule, serving as a valuable tool for structural confirmation. The analysis can be performed directly on the sample using an Attenuated Total Reflectance (ATR) accessory.^[4]

Table 3: FTIR Data for **25G-NBOMe**

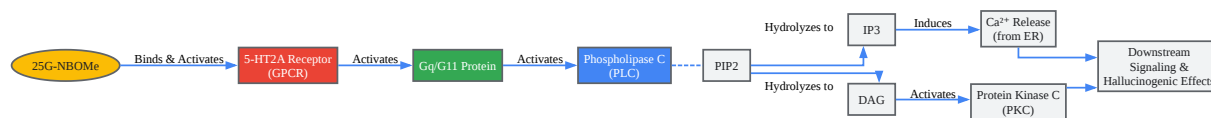
Parameter	Value	Reference
Measurement Mode	FTIR-ATR (direct measurement)	^[4]
IR Scan Range	4000 to 650 cm ⁻¹	^[4]
Resolution	4 cm ⁻¹	^[4]

Experimental Protocol: FTIR-ATR Analysis

- **Sample Preparation:** Place a small amount of the powdered sample directly onto the ATR crystal.
- **Data Acquisition:** Collect the infrared spectrum over the specified range and resolution.
- **Data Analysis:** Identify characteristic absorption bands corresponding to the functional groups in **25G-NBOMe** (e.g., C-H, C=C aromatic, C-O ether, N-H stretches).

Signaling Pathway and Mechanism of Action

25G-NBOMe is a potent agonist at the serotonin 5-HT_{2A} receptor.^{[1][2]} The binding of **25G-NBOMe** to this G-protein coupled receptor (GPCR) is believed to initiate a signaling cascade responsible for its hallucinogenic effects. While the precise downstream signaling of **25G-NBOMe** is not extensively detailed in the literature, it is expected to follow the canonical 5-HT_{2A} receptor activation pathway.

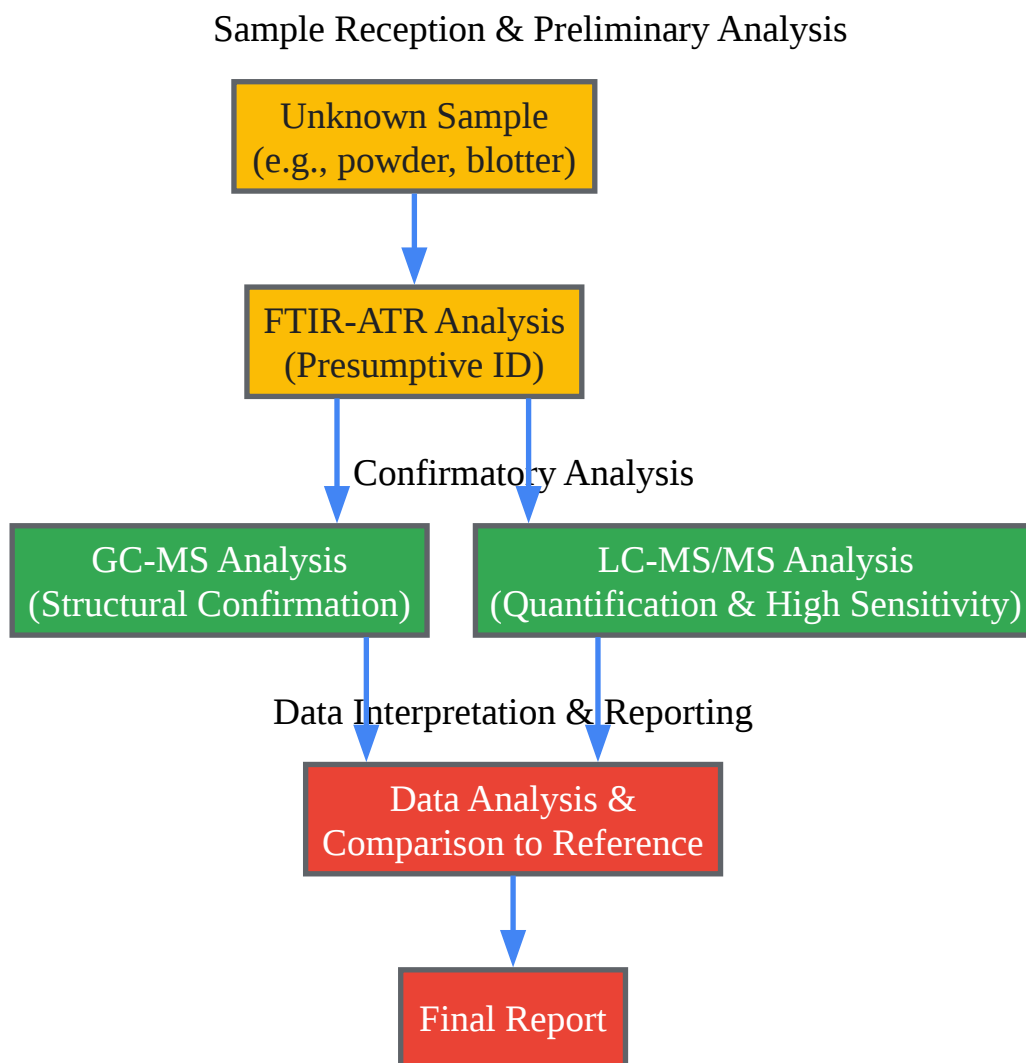


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Caption: 5-HT2A Receptor Signaling Pathway Activated by **25G-NBOMe**.

Experimental Workflow for Characterization

A logical workflow is essential for the systematic and comprehensive characterization of a **25G-NBOMe** sample. This typically begins with presumptive testing followed by confirmatory analyses.



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Caption: General Workflow for the Chemical Characterization of **25G-NBOMe**.

Conclusion

The chemical characterization of **25G-NBOMe** necessitates the use of advanced analytical techniques to ensure accurate identification and quantification. This guide provides a foundational understanding of the key methodologies, including GC-MS, LC-MS/MS, and FTIR, along with detailed experimental protocols and expected data. The provided diagrams of the signaling pathway and experimental workflow offer a visual representation of the compound's mechanism of action and the process for its analysis. This information is critical for

researchers, scientists, and drug development professionals working with this potent psychoactive substance.

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